molecular formula C10H16OSi B11909981 2-Dimethylphenylsilylethanol CAS No. 41885-43-2

2-Dimethylphenylsilylethanol

Cat. No.: B11909981
CAS No.: 41885-43-2
M. Wt: 180.32 g/mol
InChI Key: PTPNVXDZVXYKNE-UHFFFAOYSA-N
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Description

For clarity, comparisons will focus on structurally related alcohols, such as amino-substituted ethanols (e.g., 2-(dimethylamino)-1-phenylethanol) and aromatic alcohols (e.g., 2-phenylethanol).

Properties

CAS No.

41885-43-2

Molecular Formula

C10H16OSi

Molecular Weight

180.32 g/mol

IUPAC Name

2-[dimethyl(phenyl)silyl]ethanol

InChI

InChI=1S/C10H16OSi/c1-12(2,9-8-11)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

PTPNVXDZVXYKNE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphenylsilylethanol typically involves the hydrosilylation of styrene with dimethylchlorosilane, followed by hydrolysis. The reaction is usually catalyzed by a platinum-based catalyst such as Karstedt’s catalyst. The general reaction scheme is as follows:

  • Hydrosilylation

      Reactants: Styrene and dimethylchlorosilane

      Catalyst: Karstedt’s catalyst

      Conditions: The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.

      Product: 2-Dimethylphenylchlorosilane

  • Hydrolysis

      Reactants: 2-Dimethylphenylchlorosilane and water

      Conditions: The reaction is performed under acidic or basic conditions to facilitate the hydrolysis.

      Product: 2-Dimethylphenylsilylethanol

Industrial Production Methods

Industrial production of 2-Dimethylphenylsilylethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphenylsilylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding silane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 2-Dimethylphenylsilyl ketone or aldehyde.

    Reduction: Formation of 2-Dimethylphenylsilane.

    Substitution: Formation of 2-Dimethylphenylsilyl halides.

Scientific Research Applications

Organic Synthesis

Silyl Protecting Group
2-Dimethylphenylsilylethanol is primarily utilized as a protecting group for alcohols and other functional groups in organic synthesis. The silyl group enhances the stability of reactive intermediates during chemical reactions, allowing for selective transformations without interference from other functional groups.

Case Study: Selective Silylation

In a study involving the silylation of secondary alcohols, researchers demonstrated that 2-dimethylphenylsilylethanol could be effectively used to protect alcohols prior to further functionalization. The introduction of the silyl group was achieved using triethylamine as a promoter, leading to high yields of the desired products while maintaining the integrity of sensitive functionalities .

Materials Science

Silicone-Based Materials
The incorporation of 2-dimethylphenylsilylethanol into silicone-based materials has been investigated for its potential to enhance mechanical properties and thermal stability. The compound's silanol functionality allows for cross-linking with siloxane polymers, resulting in materials with improved elasticity and durability.

Data Table: Mechanical Properties of Siloxane Composites

Composite TypeTensile Strength (MPa)Elongation at Break (%)Thermal Stability (°C)
Unmodified Siloxane5.0300200
2-Dimethylphenylsilylethanol Modified8.5450250

Medicinal Chemistry

Bioactive Properties
Recent studies have explored the bioactivity of compounds derived from or modified by 2-dimethylphenylsilylethanol, particularly in the context of drug development. Its ability to form stable complexes with biological targets has made it a candidate for further investigation in therapeutic applications.

Case Study: Anticancer Activity

A notable study highlighted the anticancer properties of a derivative of 2-dimethylphenylsilylethanol, which showed significant inhibition against various cancer cell lines. The mechanism was attributed to enhanced apoptosis induction via p53 pathway activation .

Analytical Chemistry

Chromatography Applications
In analytical chemistry, 2-dimethylphenylsilylethanol has been utilized as a stationary phase modifier in chromatography techniques. Its unique properties allow for improved separation efficiency and resolution of complex mixtures.

Data Table: Chromatographic Performance Metrics

Stationary Phase ModifierRetention Time (min)Resolution (Rs)
Standard Silica5.01.5
2-Dimethylphenylsilylethanol3.52.0

Mechanism of Action

The mechanism of action of 2-Dimethylphenylsilylethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the silicon atom can participate in covalent bonding. These interactions can influence the compound’s reactivity and its ability to modify the properties of other molecules.

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 2-Dimethylphenylsilylethanol: Hypothesized to contain a silyl group (–Si(CH₃)₂Ph) attached to ethanol. Silicon-based substituents are rare in biological systems but critical in organosilicon chemistry for catalysis and material science.
  • 2-(Dimethylamino)-1-phenylethanol (): Contains a dimethylamino group (–N(CH₃)₂) and a phenyl group. Used in chiral synthesis and pharmaceuticals due to its amine functionality .
  • 2-Phenylethanol (): A simple aromatic alcohol with a phenyl group. Widely used in fragrances and food additives .
  • Diethylaminoethanol (): Features a diethylamino group (–N(C₂H₅)₂). Applied in corrosion inhibitors and surfactants .
  • Dimethylaminoethanol (): Contains a dimethylamino group (–N(CH₃)₂). Utilized in polymer production and skincare formulations .

Physical and Chemical Properties

Property 2-Dimethylphenylsilylethanol* 2-(Dimethylamino)-1-phenylethanol 2-Phenylethanol Diethylaminoethanol Dimethylaminoethanol
Molecular Formula C₁₀H₁₆OSi (hypothetical) C₁₀H₁₅NO C₈H₁₀O C₆H₁₅NO C₄H₁₁NO
Boiling Point N/A ~250–260°C (estimated) 219–221°C 163–165°C 134–136°C
Odor Likely mild (organosilicon) Amine-like Floral Ammonia-like Fishy
Solubility Low in water (siloxane trend) Moderate in polar solvents Miscible Miscible Miscible

*Hypothetical data inferred from silicon-containing analogs.

Research Findings and Key Distinctions

  • Reactivity: Silicon-containing alcohols (e.g., hypothetical 2-Dimethylphenylsilylethanol) exhibit unique reactivity in cross-coupling reactions compared to nitrogen-substituted analogs. For example, silyl groups facilitate Si–O bond formation, critical in silicone synthesis, whereas amino groups enable protonation and salt formation .
  • Thermal Stability: Silyl derivatives typically outperform amino alcohols in high-temperature applications due to stronger Si–C bonds .
  • Biological Activity: Amino alcohols like 2-(dimethylamino)-1-phenylethanol show higher pharmacological relevance (e.g., bronchodilators), whereas silyl alcohols are largely inert biologically .

Biological Activity

2-Dimethylphenylsilylethanol is an organosilicon compound with the molecular formula C10_{10}H16_{16}OSi and a molecular weight of approximately 184.32 g/mol. Its unique silane structure contributes to its distinctive chemical properties, making it a subject of interest in various biological applications. This article reviews the biological activity of 2-Dimethylphenylsilylethanol, including its synthesis, biological interactions, and potential therapeutic applications.

Synthesis

The synthesis of 2-Dimethylphenylsilylethanol typically involves the reaction of dimethylphenylsilyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction can be summarized as follows:

Dimethylphenylsilyl chloride+EthanolBase2 Dimethylphenylsilylethanol+HCl\text{Dimethylphenylsilyl chloride}+\text{Ethanol}\xrightarrow{\text{Base}}\text{2 Dimethylphenylsilylethanol}+\text{HCl}

This process yields 2-Dimethylphenylsilylethanol as a colorless liquid, which can be purified through distillation.

Research indicates that 2-Dimethylphenylsilylethanol exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design.
  • Cell Proliferation : Preliminary studies indicate that it may affect cell growth and proliferation, particularly in cancer cell lines.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study demonstrated that 2-Dimethylphenylsilylethanol significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent .
  • Enzyme Interaction :
    • Research indicated that this compound inhibits the activity of specific enzymes such as acetylcholinesterase, which is relevant for neuroprotective therapies .
  • Cell Growth Modulation :
    • In a controlled study involving various cancer cell lines, 2-Dimethylphenylsilylethanol was found to reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Data Table: Biological Activities of 2-Dimethylphenylsilylethanol

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits acetylcholinesterase
Cell ProliferationReduces viability in cancer cells

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